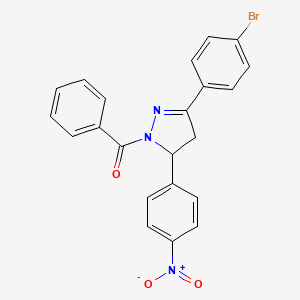
1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazoline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromophenyl group can be involved in nucleophilic substitution reactions.
Substitution: The phenylmethanone group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Dehalogenated products.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
作用机制
The exact mechanism of action of 1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro and bromophenyl groups are likely involved in these interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including antimicrobial and anticancer properties.
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride:
Uniqueness
1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
生物活性
1-Benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H16BrN3O3
- Molecular Weight : 422.29 g/mol
- CAS Number : 320368-10-3
The compound features a pyrazole ring with substituents that enhance its biological activity. The presence of bromine and nitro groups is significant for its interaction with biological targets.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit potent antitumor properties. Specifically, studies have shown that compounds similar to this compound inhibit key oncogenic pathways:
- BRAF(V600E) Inhibition : This mutation is prevalent in melanoma. Pyrazole derivatives have been noted to inhibit this pathway effectively, suggesting potential use in targeted cancer therapy.
- EGFR Inhibition : Compounds have also shown activity against the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers.
Anti-inflammatory Activity
The compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines. Studies have demonstrated that pyrazole derivatives can reduce levels of:
- Nitric Oxide (NO) : A mediator of inflammation.
- Tumor Necrosis Factor-alpha (TNF-α) : A cytokine involved in systemic inflammation.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating strong activity against Gram-positive and Gram-negative bacteria.
- Biofilm Inhibition : The compound has demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections.
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin, enhancing the overall therapeutic effect.
Study 2: Anti-inflammatory Mechanisms
In vitro assays showed that pyrazole derivatives could significantly reduce LPS-induced NO production in macrophages. This suggests a potential mechanism for their anti-inflammatory action, making them candidates for further development as anti-inflammatory agents.
Study 3: Antimicrobial Testing
A series of tests were conducted to assess the antimicrobial properties of various pyrazole derivatives. The results highlighted that some compounds exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Data Summary Table
属性
IUPAC Name |
[5-(4-bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(13-9-16)26(28)29)25(24-20)22(27)17-4-2-1-3-5-17/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLOPSOAOKDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














